Methyl 4-aMino-5-cyanothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-amino-5-cyanothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-11-7(10)5-2-4(9)6(3-8)12-5/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBPCVALLYUGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30739114 | |
| Record name | Methyl 4-amino-5-cyanothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648412-51-5 | |
| Record name | Methyl 4-amino-5-cyanothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction and Subsequent Functionalization
The Gewald reaction is a classical method for synthesizing 2-aminothiophene-3-carbonitriles, which serve as key intermediates for methyl 4-amino-5-cyanothiophene-2-carboxylate.
- Procedure : The Gewald reaction involves the condensation of α-cyanoesters or ketones with elemental sulfur and a suitable amine under basic conditions to form aminothiophene carbonitriles.
- Reference : Mavrova et al. (2022) describe the preparation of 2-aminothiophene-3-carbonitrile via the Gewald reaction as a precursor for cyclization to 4-amino-thienopyrimidines, highlighting its utility in thiophene chemistry.
Cyclization of 2-Amino-3-Cyano-Thiophene Derivatives
A key step in preparing this compound involves cyclization reactions:
- Cyclocondensation with Nitriles : The cyclization of 2-amino-3-cyano-thiophene with aryl or arylalkyl nitriles in the presence of dry hydrogen chloride gas leads to 4-amino-thienopyrimidines, which are structurally related to this compound.
- Reaction Conditions : Acidic conditions (dry HCl gas) promote cyclization, favoring the formation of amino-substituted thiophene derivatives rather than ester-substituted ones.
- Reference : This method is outlined in the synthesis schemes by Mavrova et al., emphasizing the importance of optimizing substituents to enhance biological activity.
KOH-Catalyzed Multi-Component Reactions
Another approach involves base-catalyzed condensation reactions to construct substituted thiophene rings:
- KOH-Catalyzed Reaction : The reaction of cyanothioacetamide derivatives with aldehydes and phenacyl thiocyanate under KOH catalysis in ethanol produces 2-amino-5-benzoyl-4-(het)aryl-4,5-dihydrothiophene-3-carbonitriles, which are closely related to the target compound.
- Reaction Details : The procedure involves sequential addition of reagents with stirring, precipitation of the product, and purification by recrystallization.
- Yields : Moderate yields (38-40%) were reported for related dihydrothiophene derivatives under these conditions.
- Reference : Dotsenko et al. (2021) provide detailed procedures and yield data for these reactions, which can be adapted for this compound synthesis.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- Optimization of substituents on the thiophene ring significantly influences the yield and biological activity of the final compounds.
- Cyclization conditions require careful control of acidity and temperature to favor the desired amino-substituted thiophene derivatives.
- Base-catalyzed approaches offer a straightforward route but may require purification steps to improve yield and purity.
- The Gewald reaction remains a cornerstone for preparing the key thiophene intermediates due to its efficiency and versatility.
Chemical Reactions Analysis
Cyclocondensation Reactions for Thienopyrimidine Formation
The amino and cyano groups facilitate cyclocondensation with nitriles or carbonyl-containing reagents to form pharmacologically relevant thieno[2,3-d]pyrimidine derivatives.
Key Reaction Pathways:
-
With aryl nitriles : Under acidic conditions (e.g., HCl/EtOH), the amino group reacts with nitriles to form pyrimidine rings. For example:
Yields range from 45–72% depending on the aryl substituent .
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With aldehydes : In the presence of KOH or Na₂CO₃, reactions with formaldehyde (HCHO) and primary amines yield polycyclic thienopyrimidines via noncatalyzed Mannich-type cyclization .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | KOH/EtOH, 25°C | 4-Benzylidene-thienopyrimidine derivative | 58% |
| Formaldehyde + NH₃ | Na₂CO₃, 40–50°C | Hexahydrothieno[2,3-d]pyrimidine | 48% |
Nucleophilic Substitution at the Ester Group
The methyl ester moiety undergoes hydrolysis or aminolysis under basic or nucleophilic conditions:
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Hydrolysis : Treatment with aqueous NaOH yields the corresponding carboxylic acid, which can be further functionalized:
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Aminolysis : Reaction with primary amines (e.g., methylamine) in ethanol replaces the methoxy group with an amide:
Participation in Multi-Component Reactions (MCRs)
The compound serves as a 1,3-dinucleophile in MCRs due to its β-enaminonitrile structure:
Mannich Reaction:
With HCHO and amines, it forms tetrahydropyrimidine derivatives without catalysts:
Reaction time: 1–2 hours at 25°C; yields: 38–52% .
Gewald Reaction Variants:
Involves sulfur-assisted cyclization with ketones or aldehydes to yield 2-aminothiophenes. The cyano group participates in intramolecular nucleophilic attacks during ring closure .
Functionalization at the Amino Group
The amino group undergoes diazotization or acylation:
-
Diazotization : Reacts with NaNO₂/HCl to form diazonium salts, which couple with phenols or amines to generate azo derivatives.
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amides:
Yields: 70–90% under anhydrous conditions.
Cyano Group Reactivity
The cyano group participates in:
-
Hydrolysis : Forms carboxylic acids or amides under acidic/basic conditions.
-
Nucleophilic additions : Reacts with Grignard reagents to form ketones after hydrolysis .
Stability and Side Reactions
Scientific Research Applications
Chemistry
Methyl 4-amino-5-cyanothiophene-2-carboxylate serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution.
Biology
The compound has been studied for its biological activities , particularly its antimicrobial and anticancer properties. It has shown effectiveness against various pathogens and cancer cell lines:
- Antimicrobial Activity : Exhibits significant inhibition against bacteria like Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported in the low micromolar range.
- Anticancer Properties : Induces apoptosis in cancer cells such as MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values indicating potent antiproliferative effects .
Medicine
Research indicates potential therapeutic uses for treating infections and cancer. The mechanisms involve interactions with specific molecular targets that disrupt bacterial cell membranes or interfere with cancer cell signaling pathways .
Antimicrobial Efficacy
A study demonstrated that this compound exhibited an MIC of 0.21 µM against Pseudomonas aeruginosa, indicating strong antibacterial properties.
Cytotoxicity in Cancer Cells
In vitro studies on breast cancer cell lines revealed that this compound could significantly reduce cell viability, with IC50 values as low as 9.1 nM reported for certain derivatives .
Mechanistic Insights
Molecular docking studies have elucidated binding interactions between the compound and target enzymes involved in bacterial resistance mechanisms. This provides insights into its potential as a lead compound for drug development.
Mechanism of Action
The mechanism by which Methyl 4-amino-5-cyanothiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
- Structural Differences: Replaces the amino group at position 4 with a methylthio (-SMe) group, retaining the cyano and ester groups.
- Reduced hydrogen-bonding capacity due to the absence of -NH₂, which may lower solubility in polar solvents .
- Synthesis : Likely involves thiolation reactions, contrasting with the amination steps required for the target compound.
Methyl 3-amino-5-phenylthiophene-2-carboxylate
- Structural Differences: Substitutes the cyano group at position 5 with a phenyl ring.
- Impact on Properties :
Ethyl 4-cyano-3-hydroxy-5-morpholinothiophene-2-carboxylate Derivatives
- Structural Differences: Features a morpholino group at position 5 and a hydroxyl group at position 3, with an ethyl ester.
- Impact on Properties: The morpholino group introduces a tertiary amine, enhancing water solubility and enabling pH-dependent behavior. Hydroxyl and cyano groups create a polar microenvironment, contrasting with the amino-cyano combination in the target compound.
- Synthesis: Acid-catalyzed cyclization (e.g., HCl in methanol) is employed, differing from the target compound’s synthetic route .
Ethyl-5-(4-chlorophenyl)-3-sulfonamide Thiophene-2-carboxylates
- Structural Differences : Incorporates a 4-chlorophenyl group at position 5 and sulfonamide substituents at position 3.
Research Findings and Implications
- Electronic Effects: Cyano groups in the target compound increase electron-withdrawing character, stabilizing negative charge in intermediates, whereas phenyl or morpholino groups alter electronic distribution differently .
- Synthetic Challenges : Amination at position 4 requires precise control to avoid side reactions, unlike the more straightforward thiolation or sulfonamide incorporation in analogs .
- Crystallography Tools : Structural analyses of these compounds often rely on software like SHELX and WinGX for refining crystal structures, highlighting the importance of computational tools in property comparison .
Biological Activity
Methyl 4-amino-5-cyanothiophene-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Overview of Biological Activity
This compound has been investigated for its potential as an antimicrobial agent and anticancer drug . Research indicates that this compound exhibits notable activity against various pathogens and cancer cell lines, making it a candidate for further development in therapeutic applications.
Antimicrobial Activity
The compound demonstrates significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported in the low micromolar range. The proposed mechanism involves the inhibition of bacterial enzymes and disruption of cell membranes, leading to cell death .
Anticancer Properties
In cancer research, this compound has been found to induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound's cytotoxicity was assessed using the MTT assay, revealing IC50 values indicating potent antiproliferative effects. For instance, certain derivatives showed IC50 values in the nanomolar range, suggesting strong potential for therapeutic use .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antimicrobial Mechanism : The compound may inhibit essential bacterial enzymes or interfere with peptidoglycan synthesis in bacterial cell walls, a crucial target for antibiotic development .
- Anticancer Mechanism : It is believed to modulate cellular signaling pathways involved in cell proliferation and survival. The induction of apoptosis in cancer cells may occur through mitochondrial pathways or activation of caspases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 5-amino-4-cyanothiophene-2-carboxylate | 98257-18-2 | Exhibits similar antimicrobial properties but different efficacy profiles. |
| Methyl 4-amino-5-hydroxythiophene-2-carboxylate | Not available | Focused on different biological targets, less studied. |
| Methyl 4-amino-5-methylthiophene-2-carboxylate | Not available | Shows varied reactivity due to additional methyl group. |
These comparisons highlight how variations in functional groups can influence biological activity and therapeutic potential.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited an MIC of 0.21 µM against Pseudomonas aeruginosa, indicating its strong antibacterial properties .
- Cytotoxicity in Cancer Cells : In vitro studies on breast cancer cell lines showed that this compound could reduce cell viability significantly, with IC50 values as low as 9.1 nM reported for certain derivatives .
- Mechanistic Insights : Molecular docking studies have been employed to elucidate binding interactions between the compound and target enzymes involved in bacterial resistance mechanisms, providing insights into its potential as a lead compound for drug development .
Q & A
Q. What are the standard synthetic routes for Methyl 4-amino-5-cyanothiophene-2-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene ring. Key steps include:
- Cyano group introduction : Nitrile sources (e.g., trimethylsilyl cyanide) under acidic conditions.
- Amination : Use of ammonia or protected amines, often requiring anhydrous solvents like dichloromethane or DMF to prevent side reactions .
- Esterification : Methylation via diazomethane or methyl halides in the presence of a base (e.g., K₂CO₃).
Optimization : Temperature control (e.g., 0–5°C for nitrosation steps) and solvent selection (polar aprotic solvents for better solubility) are critical. Yields improve with slow addition of reagents and inert atmospheres to stabilize intermediates .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., δ 2.3 ppm for methyl groups, δ 160–170 ppm for carbonyls) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 211.05) and fragmentation patterns .
- Elemental Analysis : Confirms stoichiometry (e.g., C: 45.2%, H: 3.8%, N: 13.2%) .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .
Q. How do solvent and reagent choices impact the synthesis of derivatives?
- Solvent Effects : DMF enhances nucleophilic substitution due to high polarity, while dichloromethane is preferred for acid-sensitive reactions .
- Reagent Compatibility : Trimethylsilyl chloride protects amino groups during cyanation, preventing undesired side reactions. Catalytic Pd/C facilitates hydrogenolysis in deprotection steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Compare - HSQC/HMBC NMR correlations to confirm connectivity (e.g., distinguishing amino vs. cyano proximity) .
- X-ray Crystallography : Resolve ambiguities (e.g., ring puckering or hydrogen bonding) using SHELXL for refinement. For example, Cremer-Pople coordinates quantify non-planar thiophene rings .
- Dynamic NMR : Study tautomerism or rotational barriers by variable-temperature experiments .
Q. What computational tools are recommended for analyzing crystallographic data and molecular interactions?
- SHELX Suite : SHELXL refines small-molecule structures, while SHELXD/SHELXE solve phase problems in high-throughput crystallography .
- WinGX/ORTEP : Visualize anisotropic displacement parameters and generate publication-quality thermal ellipsoid diagrams .
- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA to predict reactivity .
Q. How should researchers design experiments to evaluate bioactivity, such as enzyme inhibition?
- Assay Design :
- Kinetic Studies : Monitor IC₅₀ values via fluorogenic substrates (e.g., for proteases) .
- Docking Simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) and assess cytotoxicity via MTT assays .
Q. What strategies improve reaction yields and purity in multi-step syntheses?
- Intermediate Trapping : Quench reactive intermediates (e.g., iminonitriles) with acetic anhydride to prevent degradation .
- Chromatography : Use flash column chromatography with gradient elution (hexane/EtOAc) for challenging separations .
- In-line Analytics : Implement LC-MS for real-time monitoring of reaction progress .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
